tert-butyl 4-carbamoylbenzoate
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Overview
Description
tert-Butyl 4-carbamoylbenzoate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl ester group and a carbamoyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Transesterification Method: One common method for preparing tert-butyl esters involves the transesterification of β-keto esters with tert-butyl alcohol.
Direct Esterification: Another method involves the direct esterification of carboxylic acids with tert-butyl alcohol in the presence of strong acid activators.
Industrial Production Methods: Industrial production of tert-butyl esters often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-carbamoylbenzoate can undergo oxidation reactions, particularly at the carbamoyl group.
Reduction: Reduction of the carbamoyl group can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Products include carboxylic acids and amides.
Reduction: Products include primary and secondary amines.
Substitution: Products include substituted esters and carbamates.
Scientific Research Applications
Chemistry: tert-Butyl 4-carbamoylbenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine: The compound has been studied for its potential anti-inflammatory properties. Derivatives of tert-butyl carbamates have shown promising activity in reducing inflammation in biological models .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl 4-carbamoylbenzoate involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing active compounds that exert biological effects .
Comparison with Similar Compounds
tert-Butyl 2-amino phenylcarbamate: This compound is structurally similar but has an amino group instead of a carbamoyl group.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound contains an indole ring and is used as a precursor to biologically active natural products.
Uniqueness: tert-Butyl 4-carbamoylbenzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Properties
CAS No. |
1307310-12-8 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.3 |
Purity |
95 |
Origin of Product |
United States |
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